molecular formula C9H18N2O2 B078785 Tetrahydro-4-hydroxy-6-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one CAS No. 14068-64-5

Tetrahydro-4-hydroxy-6-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one

Cat. No. B078785
CAS RN: 14068-64-5
M. Wt: 186.25 g/mol
InChI Key: ZRAXXNFGAHLING-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrahydro-4-hydroxy-6-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one, also known as THP, is a heterocyclic compound that has been extensively studied in the field of medicinal chemistry. It is a pyrimidine derivative that has shown promising results in various scientific research applications, including cancer treatment, anti-inflammatory therapy, and as a potential drug delivery system.

Mechanism Of Action

The exact mechanism of action of Tetrahydro-4-hydroxy-6-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Additionally, Tetrahydro-4-hydroxy-6-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one has been shown to activate certain signaling pathways that lead to apoptosis in cancer cells.

Biochemical And Physiological Effects

Tetrahydro-4-hydroxy-6-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, Tetrahydro-4-hydroxy-6-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one has been shown to have antioxidant activity and can protect cells from oxidative stress. Tetrahydro-4-hydroxy-6-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One advantage of using Tetrahydro-4-hydroxy-6-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one in lab experiments is its relatively simple synthesis method. Additionally, Tetrahydro-4-hydroxy-6-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one has been extensively studied and its properties are well understood. However, one limitation of using Tetrahydro-4-hydroxy-6-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one in lab experiments is its low solubility, which can make it difficult to work with in certain applications.

Future Directions

There are a number of potential future directions for research on Tetrahydro-4-hydroxy-6-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one. One area of interest is the development of Tetrahydro-4-hydroxy-6-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one-based drug delivery systems, which could improve the efficacy and specificity of certain drugs. Additionally, further research is needed to fully understand the mechanism of action of Tetrahydro-4-hydroxy-6-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one and its potential use in the treatment of neurological disorders.

Synthesis Methods

Tetrahydro-4-hydroxy-6-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one can be synthesized through a variety of methods, including the reaction of 2,4,6-trimethylpyrimidine with ethyl acetoacetate and isopropylamine. The resulting product can be further purified through recrystallization using ethanol.

Scientific Research Applications

Tetrahydro-4-hydroxy-6-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one has been extensively studied for its potential use in cancer treatment. Studies have shown that Tetrahydro-4-hydroxy-6-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, Tetrahydro-4-hydroxy-6-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

CAS RN

14068-64-5

Product Name

Tetrahydro-4-hydroxy-6-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

4-hydroxy-5,5-dimethyl-6-propan-2-yl-1,3-diazinan-2-one

InChI

InChI=1S/C9H18N2O2/c1-5(2)6-9(3,4)7(12)11-8(13)10-6/h5-7,12H,1-4H3,(H2,10,11,13)

InChI Key

ZRAXXNFGAHLING-UHFFFAOYSA-N

SMILES

CC(C)C1C(C(NC(=O)N1)O)(C)C

Canonical SMILES

CC(C)C1C(C(NC(=O)N1)O)(C)C

Other CAS RN

14068-64-5

Origin of Product

United States

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